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Abstract
Inavolisib (also known as GDC-0077) is a first-in-class, orally bioavailable, small-molecule

inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform. It possesses a unique dual

mechanism of action, combining potent, ATP-competitive inhibition of the kinase domain with

the selective degradation of the mutant p110α protein, the catalytic subunit of PI3Kα encoded

by the PIK3CA gene. This dual action results in profound and sustained suppression of the

PI3K/AKT/mTOR signaling pathway, which is a critical driver of cell growth, proliferation, and

survival in many cancers. Activating mutations in PIK3CA are among the most common

oncogenic drivers, particularly in hormone receptor-positive (HR+), HER2-negative breast

cancer. Inavolisib's high selectivity for mutant PI3Kα over its wild-type counterpart and other

PI3K isoforms provides a wider therapeutic window, leading to a more manageable safety

profile compared to earlier-generation pan-PI3K inhibitors. This guide provides an in-depth

review of the molecular mechanism, pharmacological properties, and key experimental data

that define inavolisib as a targeted therapeutic agent.

Core Mechanism of Action
Inavolisib's primary pharmacological activity is the disruption of the PI3K/AKT/mTOR signaling

cascade, a pathway central to tumor cell growth and survival.[1] Its mechanism is twofold,

distinguishing it from other PI3Kα inhibitors.
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ATP-Competitive Inhibition of PI3Kα
Inavolisib binds with high potency to the ATP-binding site within the catalytic p110α subunit of

PI3Kα.[2] This reversible, competitive inhibition prevents the phosphorylation of

phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate

(PIP3).[1] The reduction in cellular PIP3 levels prevents the recruitment of pleckstrin homology

(PH) domain-containing proteins, such as AKT and PDK1, to the cell membrane, thereby

blocking their activation and halting downstream signaling.[1]

Selective Degradation of Mutant p110α
A unique and critical feature of inavolisib is its ability to induce the selective, proteasome-

mediated degradation of the mutant p110α protein, while having minimal effect on the wild-type

protein.[2][3][4] This degradation leads to a more profound and durable inhibition of the PI3K

pathway than kinase inhibition alone.[2][5] This selective degradation of the oncoprotein may

contribute to an improved therapeutic index.[6] The exact molecular interactions driving this

degradation are linked to conformational changes in the mutant protein upon inhibitor binding,

which are recognized by the cellular ubiquitin-proteasome machinery.[7]

The following diagram illustrates the dual mechanism of inavolisib.
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Caption: Dual mechanism of action of inavolisib.
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Quantitative Pharmacological Data
Inavolisib's pharmacological profile is characterized by high potency and selectivity.

Table 1: In Vitro Potency and Selectivity
Parameter Value Reference

PI3Kα (mutant) IC50 0.038 ± 0.003 nM [2]

Selectivity vs. PI3Kβ >300-fold [2][8]

Selectivity vs. PI3Kδ 361-fold [2][5]

Selectivity vs. PI3Kγ >300-fold [2][8]

Selectivity vs. mTOR >2000-fold [5]

Table 2: Preclinical Absorption, Distribution,
Metabolism, and Excretion (ADME)

Parameter Species / System Value Reference

Permeability (Papp) MDCK Cells 1.9 x 10-6 cm/s [8][9]

Metabolic Stability Human Hepatocytes Stable [8][9]

Oral Bioavailability Mouse 57.5% - 100% [8][9]

Efflux Substrate P-gp & BCRP Yes [8][9]

Table 3: Clinical Efficacy (Phase III INAVO120 Trial)
Inavolisib + Palbociclib + Fulvestrant vs. Placebo + Palbociclib + Fulvestrant in PIK3CA-

mutated, HR+/HER2- Advanced Breast Cancer
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Endpoint Inavolisib Arm Placebo Arm
Hazard Ratio
(95% CI)

Reference

Median

Progression-

Free Survival

(PFS)

17.2 months 7.3 months
0.42 (0.32 -
0.55)

[10][11]

Median Overall

Survival (OS)
34.0 months 27.0 months 0.67 (0.48 - 0.94) [10]

| Objective Response Rate (ORR) | 62.7% | 28.0% | N/A |[10] |

PI3K/AKT/mTOR Signaling Pathway
The PI3K pathway is a primary signaling node downstream of receptor tyrosine kinases (RTKs)

that governs essential cellular processes. The diagram below outlines the canonical pathway

and highlights the intervention point of inavolisib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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